molecular formula C8H12N4<br>C8H12N4<br>(CH3)2(CN)CN=NC(CN)(CH3)2 B3424327 2,2'-Azobis(2-methylpropionitrile) CAS No. 34241-39-9

2,2'-Azobis(2-methylpropionitrile)

Cat. No. B3424327
Key on ui cas rn: 34241-39-9
M. Wt: 164.21 g/mol
InChI Key: OZAIFHULBGXAKX-UHFFFAOYSA-N
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Patent
US04272435

Procedure details

Next, 266 g (0.286 mole) of a 8% aqueous sodium hypochlorite solution (pH 12) was cooled to 5° C., and to the aqueous solution was added 150 ml of an acetonitrile solution containing 17.7 g (0.2 mole) of the resulting 95%-pure 2-amino-2-methylpropionitrile and 0.6 g of tetrabutylammonium bromide over 30 minutes with stirring. The resulting reaction mixture was stirred at 7° to 10° C. for 30 minutes to complete the reaction. By iodometry, it was found that the total oxidative compounds in both the water and acetonitrile phases after reaction was 0.08 equivalent. This reaction mixture was adjusted to a pH of 6 with a dilute hydrochloric acid and 4.2 g (0.12 equivalent) of sodium nitrite was added thereto, followed by stirring at 15° C. for 20 minutes. Thereafter, the reaction mixture was diluted with 1050 g of water, and the thus precipitated white crystals were filtered, washed with water and dried to obtain 16 g of 2,2'-azobis(isobutyronitrile). The resulting white crystals had a melting point of 104°-105.5° C. and a purity of 99% or more.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
1050 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[NH2:4][C:5]([CH3:9])([CH3:8])[C:6]#[N:7].Cl.N([O-])=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(#N)C>[N:4]([C:5]([CH3:9])([CH3:8])[C:6]#[N:7])=[N:4][C:5]([CH3:9])([CH3:8])[C:6]#[N:7] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
1050 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 7° to 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
after reaction
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at 15° C. for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the thus precipitated white crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04272435

Procedure details

Next, 266 g (0.286 mole) of a 8% aqueous sodium hypochlorite solution (pH 12) was cooled to 5° C., and to the aqueous solution was added 150 ml of an acetonitrile solution containing 17.7 g (0.2 mole) of the resulting 95%-pure 2-amino-2-methylpropionitrile and 0.6 g of tetrabutylammonium bromide over 30 minutes with stirring. The resulting reaction mixture was stirred at 7° to 10° C. for 30 minutes to complete the reaction. By iodometry, it was found that the total oxidative compounds in both the water and acetonitrile phases after reaction was 0.08 equivalent. This reaction mixture was adjusted to a pH of 6 with a dilute hydrochloric acid and 4.2 g (0.12 equivalent) of sodium nitrite was added thereto, followed by stirring at 15° C. for 20 minutes. Thereafter, the reaction mixture was diluted with 1050 g of water, and the thus precipitated white crystals were filtered, washed with water and dried to obtain 16 g of 2,2'-azobis(isobutyronitrile). The resulting white crystals had a melting point of 104°-105.5° C. and a purity of 99% or more.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.6 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 g
Type
reactant
Reaction Step Four
Name
Quantity
1050 g
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
150 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
Cl[O-].[Na+].[NH2:4][C:5]([CH3:9])([CH3:8])[C:6]#[N:7].Cl.N([O-])=O.[Na+]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O.C(#N)C>[N:4]([C:5]([CH3:9])([CH3:8])[C:6]#[N:7])=[N:4][C:5]([CH3:9])([CH3:8])[C:6]#[N:7] |f:0.1,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(C)C
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
1050 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at 7° to 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
after reaction
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at 15° C. for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the thus precipitated white crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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